Benzo[b]thiophene-2-ethanol
Overview
Description
Benzo[b]thiophene-2-ethanol is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmentally Benign Synthesis Processes
Researchers have developed greener processes for synthesizing 2,3-disubstituted benzo[b]thiophenes, highlighting the use of Benzo[b]thiophene-2-ethanol as a precursor in environmentally friendly solvent ethanol. These methods employ safe and inexpensive inorganic reagents under mild conditions, offering a sustainable approach to synthesizing these compounds with potential applications in materials science and pharmaceuticals (Kim et al., 2013). Similarly, copper-catalyzed electrophilic chlorocyclization using sodium chloride has been optimized in ethanol, demonstrating the versatility of this compound derivatives in medicinal and materials chemistry through a greener synthesis pathway (Walter et al., 2019).
Application in Antibacterial and Antifungal Agents
The synthesis of 3-halobenzo[b]thiophene derivatives from this compound and their evaluation as potential antibacterial and antifungal agents have been explored. These derivatives, synthesized using an electrophilic cyclization methodology, have shown promising low minimum inhibitory concentration (MIC) values against Gram-positive bacteria and yeast. This highlights the potential of this compound derivatives in addressing the global health concern of antimicrobial resistance (Masih et al., 2021).
Enhanced Material Properties
The influence of ethanol, as a component in the synthesis or processing of this compound derivatives, on material properties has been investigated. For instance, the alcohol treatment of bulk heterojunction polymer solar cells using this compound derivatives has shown to improve device performance, indicating its utility in optimizing electronic and photovoltaic materials (Guo et al., 2015).
Mechanism of Action
Target of Action
Benzo[b]thiophene-2-ethanol is a derivative of the thiophene compound . Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various enzymes and receptors in biological systems . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFBMJOMAZEXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299741 | |
Record name | Benzo[b]thiophene-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30962-69-7 | |
Record name | Benzo[b]thiophene-2-ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[b]thiophene-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10299741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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